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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of two sodium

channel blockers, GS967 and mexiletine, on cardiac action potentials. The information is

supported by experimental data to assist researchers in understanding the nuanced differences

between these two agents.

Introduction
GS967 is a potent and selective inhibitor of the late cardiac sodium current (INaL).[1] Elevated

INaL is associated with arrhythmogenesis in various cardiac pathologies. Mexiletine is a class

Ib antiarrhythmic drug that blocks the fast sodium current (INaP) and has also been shown to

inhibit INaL.[2][3] This guide delves into a head-to-head comparison of their effects on key

cardiac action potential parameters.

Mechanism of Action
Both GS967 and mexiletine exert their primary effects by modulating the function of voltage-

gated sodium channels in cardiomyocytes.

GS967: This compound is recognized for its high selectivity in inhibiting the late component

of the sodium current (INaL).[1] By blocking this sustained inward current during the plateau

phase of the action potential, GS967 effectively shortens the action potential duration.[2]
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Mexiletine: As a class Ib antiarrhythmic, mexiletine primarily targets the fast sodium current

(INaP), particularly in depolarized cells, leading to a reduction in the maximum upstroke

velocity (Vmax) of the action potential.[2][3] It also demonstrates inhibitory effects on INaL.[2]

[3]

The following diagram illustrates the primary sites of action for GS967 and mexiletine on the

cardiac sodium channel and the resulting effect on the action potential.
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Mechanism of Action of GS967 and Mexiletine.
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The following tables summarize the quantitative effects of GS967 and mexiletine on cardiac

action potential parameters as determined in canine ventricular myocytes.

Table 1: Effect on Late Sodium Current (INaL)
Parameter GS967 (1 µM) Mexiletine (40 µM) Reference

INaL Density

Reduction
80.4 ± 2.2% 59.1 ± 1.8% [2][3]

INaL Integral

Reduction
79.0 ± 3.1% 63.3 ± 2.7% [2][3]

Steady-State

Inactivation (V0.5

shift)

-17.2 mV -13.5 mV [3]

Table 2: Effect on Action Potential Parameters
Parameter GS967 (1 µM) Mexiletine (40 µM) Reference

Action Potential

Duration (APD)

Comparable

shortening effect

Comparable

shortening effect
[2][3]

Beat-to-Beat

Variability of APD

Reduction

42.1 ± 6.5% 24.6 ± 12.8% [2][3]

Vmax Block (at 700

ms cycle length)
2.3% 11.4% [4]

Offset Time Constant

of Vmax Block
110 ms 289 ms [2][3]

Experimental Protocols
The data presented in this guide were primarily obtained from studies on canine ventricular

myocytes using standard electrophysiological techniques.

Isolation of Canine Ventricular Myocytes
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Ventricular myocytes were isolated from canine hearts via enzymatic digestion. The heart was

mounted on a Langendorff apparatus and perfused with a Ca2+-free Tyrode's solution, followed

by a solution containing collagenase. The digested ventricular tissue was then minced and

filtered to obtain single myocytes.

Electrophysiological Recordings
Action potentials and ion currents were recorded using the following techniques:

Sharp Microelectrode Recordings: Used for recording action potentials from multicellular

preparations (e.g., papillary muscles). Microelectrodes filled with 3 M KCl were impaled into

the tissue.

Conventional Voltage Clamp: Employed to measure ion currents in isolated myocytes. The

membrane potential is clamped at a set voltage, and the resulting current is measured.

Action Potential Voltage Clamp (APVC): A previously recorded action potential waveform is

used as the command voltage to study the dynamics of a specific ion current during a

physiological action potential.

Solutions
Cardiomyocyte Isolation Solution (Tyrode's): (in mM) NaCl 137, KCl 5.4, MgCl2 0.5,

NaH2PO4 0.33, HEPES 5, glucose 5.5, pH adjusted to 7.4.

Superfusion Solution for Electrophysiology: Specific compositions vary depending on the

experiment but are generally based on Tyrode's solution with the addition of specific ion

channel blockers to isolate the current of interest.

The following diagram outlines the general experimental workflow for assessing the effects of

these compounds on cardiac action potentials.
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General Experimental Workflow.
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Summary of Findings
Potency on INaL: GS967 is a more potent inhibitor of the late sodium current compared to

mexiletine at the concentrations tested.[2][3]

Effect on Vmax: Mexiletine exhibits a more pronounced block of the peak sodium current

(indicated by Vmax reduction) than GS967, especially at physiological heart rates.[4] This is

consistent with mexiletine's classification as a class Ib antiarrhythmic.

Kinetics: GS967 displays a significantly faster offset time constant for Vmax block,

suggesting a more rapid unbinding from the sodium channel compared to mexiletine.[2][3]

APD and Variability: Both drugs shorten the action potential duration to a similar extent.

However, GS967 demonstrates a greater ability to reduce the beat-to-beat variability of APD,

which may contribute to its antiarrhythmic efficacy.[2][3]

In conclusion, while both GS967 and mexiletine inhibit the late sodium current and shorten the

cardiac action potential, they exhibit distinct profiles in their potency, their effects on the peak

sodium current, and their binding kinetics. These differences may have significant implications

for their therapeutic applications and antiarrhythmic mechanisms.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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